1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

5-HT2A receptor antagonist CNS ligand selectivity spiperone analog

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6) is a spirocyclic heterocycle belonging to the 1,3,8-triazaspiro[4.5]decane class, characterized by a quaternary spiro carbon joining a piperidine ring to an imidazolidin-4-one moiety and bearing a methyl substituent on the N(1) nitrogen. With a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, most notably as the core structure of KML-010, a highly selective 5-HT₂A receptor antagonist derived from spiperone.

Molecular Formula C8H15N3O
Molecular Weight 169.22
CAS No. 701897-99-6
Cat. No. B3151048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one
CAS701897-99-6
Molecular FormulaC8H15N3O
Molecular Weight169.22
Structural Identifiers
SMILESCN1CNC(=O)C12CCNCC2
InChIInChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
InChIKeyOZLOEARQCOUQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6): Chemical Identity, Scaffold Class, and Procurement Relevance


1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6) is a spirocyclic heterocycle belonging to the 1,3,8-triazaspiro[4.5]decane class, characterized by a quaternary spiro carbon joining a piperidine ring to an imidazolidin-4-one moiety and bearing a methyl substituent on the N(1) nitrogen . With a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, most notably as the core structure of KML-010, a highly selective 5-HT₂A receptor antagonist derived from spiperone [1]. The compound is commercially available as a research-grade building block with typical purity specifications ranging from 97% to 98% (white solid) . Its primary scientific utility lies in its capacity as a synthetic intermediate for central nervous system (CNS) receptor ligands, phospholipase D (PLD) isoform-selective inhibitors, and other bioactive molecules requiring the 1,3,8-triazaspiro[4.5]decan-4-one pharmacophore [1][2].

Why In-Class 1,3,8-Triazaspiro[4.5]decane Analogs Cannot Substitute for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (701897-99-6)


The 1,3,8-triazaspiro[4.5]decane scaffold is highly sensitive to N(1)-substituent identity, and simple in-class substitution can produce drastically divergent selectivity and potency profiles. In the 5-HT₂A receptor antagonist series, replacement of the N(1)-phenyl ring of spiperone with a methyl group (generating KML-010, which incorporates the 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one core) eliminates measurable affinity for 5-HT₁A and 5-HT₂C receptors (Ki >10,000 nM) while reducing D₂ receptor affinity by over 400-fold, yielding a uniquely selective 5-HT₂A ligand unattainable with the N(1)-phenyl analog [1]. Similarly, in the PLD inhibitor series, minor structural modifications to the 1,3,8-triazaspiro[4.5]decane core—including the presence or absence of N(1)-substitution—can toggle selectivity between PLD1/2 dual inhibition (IC₅₀ = 6 nM and 20 nM for PLD1 and PLD2, respectively) and PLD2-selective inhibition (PLD1 IC₅₀ >20,000 nM; PLD2 IC₅₀ = 355 nM) [2]. These observations collectively demonstrate that the specific N(1)-methyl substitution pattern is not interchangeable with other alkyl, aryl, or unsubstituted variants; experimental outcomes—binding selectivity, functional activity, and downstream pharmacological profile—are exquisitely dependent on this precise structural feature.

Quantitative Differentiation Evidence for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (701897-99-6) Versus Closest Analogs


N(1)-Methyl vs. N(1)-Phenyl Substitution: 5-HT₂A Receptor Selectivity Profile of KML-010 (Core Scaffold) Versus Spiperone

In a direct head-to-head comparison, the KML-010 derivative—which utilizes 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one as its core scaffold—was compared to spiperone (N(1)-phenyl analog) for binding affinity across a panel of monoaminergic receptors. Replacement of the N(1)-phenyl group with the N(1)-methyl group resulted in retention of 5-HT₂A binding (slightly reduced affinity relative to spiperone) but complete loss of measurable affinity for 5-HT₁A and 5-HT₂C receptors (Ki >10,000 nM for both), and a greater than 400-fold reduction in D₂ receptor affinity [1]. This selectivity gain is a direct consequence of the N(1)-methyl substitution pattern.

5-HT2A receptor antagonist CNS ligand selectivity spiperone analog

PLD Isoform Selectivity Modulation by 1,3,8-Triazaspiro[4.5]decane Core Substituents: N(1)-Methyl Versus Alternative Substitution Patterns

Structure-activity relationship (SAR) studies on the 1,3,8-triazaspiro[4.5]decane core revealed that small structural changes—including the introduction of methyl groups at specific positions—dramatically alter PLD isoform selectivity. In this series, the dual PLD1/2 inhibitor ML299 (PLD1 IC₅₀ = 6 nM; PLD2 IC₅₀ = 20 nM) and the PLD2-selective inhibitor ML298 (PLD1 IC₅₀ >20,000 nM; PLD2 IC₅₀ = 355 nM) differ by subtle structural modifications to the core scaffold, demonstrating that PLD1 activity can be increased >3,000-fold by specific substituent changes [1]. The 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold provides a starting point for such differentiation: the N(1)-methyl group occupies a position known to influence PLD1/PLD2 selectivity in related triazaspirodecane-based inhibitors, as demonstrated by the >230-fold enhancement of PLD1 inhibitory activity conferred by enantioselective methyl introduction in structurally related cores [1].

phospholipase D inhibition PLD1/PLD2 selectivity glioblastoma invasion

KML-010 (1-Methyl Core) Versus Spiperone: D₂ Receptor Affinity Reduction of >400-Fold Enables Functional Selectivity

KML-010, the N(1)-methyl-1,3,8-triazaspiro[4.5]decan-4-one derivative (8-[4-(4-fluorophenyl)-4-oxobutyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one), was directly compared to its parent compound spiperone (N(1)-phenyl core) for dopamine D₂ receptor affinity. KML-010 exhibited greater than 400-fold lower affinity for the D₂ receptor, indicating that N(1)-methylation effectively dissociates 5-HT₂A antagonism from D₂ receptor engagement—a critical liability in antipsychotic drug development associated with extrapyramidal side effects and hyperprolactinemia [1]. This finding is corroborated by independent sources reporting the same >400-fold selectivity differential [2].

dopamine D2 receptor antipsychotic selectivity CNS safety margin

Commercial Purity Benchmarking: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (701897-99-6) Specification Ranges Across Suppliers

Across multiple reputable chemical suppliers, 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6) is consistently specified at ≥97% purity, with select vendors offering 98% purity grades . The compound is supplied as a white solid (confirmed appearance across suppliers), with molecular weight 169.22–169.23 g/mol. The dihydrochloride salt form (CAS 219563-51-6) is also commercially available as a related product, offering an alternative salt form for applications requiring enhanced aqueous solubility . This purity tier is adequate for use as a synthetic building block in medicinal chemistry campaigns; researchers requiring >98% purity for sensitive biophysical assays should verify batch-specific certificates of analysis.

chemical purity specification research-grade building block procurement quality control

Optimal Application Scenarios for Procuring 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (701897-99-6) Based on Quantitative Differentiation Evidence


Synthesis of Highly Selective 5-HT₂A Receptor Antagonists with Minimized D₂/5-HT₁A/5-HT₂C Off-Target Liability

Researchers developing serotonin 5-HT₂A receptor antagonists for CNS indications (e.g., sleep disorders, psychosis models) should specifically procure the 1-methyl variant rather than N(1)-phenyl triazaspiro analogs. The N(1)-methyl substitution directly confers the >400-fold D₂ selectivity window and elimination of 5-HT₁A/5-HT₂C binding (Ki >10,000 nM) demonstrated by KML-010 versus spiperone [1]. This scaffold enables the synthesis of tool compounds or lead candidates where dopaminergic and serotonergic off-target activities must be minimized to avoid confounding behavioral pharmacology or causing extrapyramidal side effects.

Construction of PLD Isoform-Selective Inhibitor Libraries via 8-Position Derivatization

For phospholipase D (PLD) inhibitor discovery programs targeting oncology (glioblastoma invasion) or inflammatory diseases, 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one serves as the optimal starting scaffold for parallel library synthesis. SAR studies demonstrate that PLD1/PLD2 selectivity in this scaffold class is exquisitely tunable—ranging from dual inhibition (IC₅₀ ~6–20 nM for both isoforms) to PLD2-selective inhibition (IC₅₀ = 355 nM with PLD1 IC₅₀ >20,000 nM)—through substituent variation at the 8-position and stereochemical control [2]. The free secondary amine at the 8-position of this building block enables facile diversification via N-alkylation, acylation, or reductive amination, making it ideal for hit-to-lead optimization campaigns.

Radiopharmaceutical Precursor for 5-HT₂A PET/SPECT Imaging Agent Development

The 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one core is the direct synthetic precursor to ¹¹C- and ¹²³I-labeled 5-HT₂A receptor imaging agents. Specifically, 8-[3-(4-fluorobenzoyl)propyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one (FMSP) and its iodo analog (IMSP) were synthesized from this building block and demonstrated significantly higher selectivity for 5-HT₂A over D₁, D₂, and α₁ receptors in in vitro binding studies, enabling their use as PET ([¹¹C]MSP) and SPECT ([¹²³I]MSP) radiotracers for in vivo neuronal 5-HT₂A receptor imaging [3]. The 1-methyl substitution is essential for achieving the requisite selectivity profile for neuroimaging applications.

General Medicinal Chemistry Building Block for Spirocyclic Compound Library Synthesis

As a spirocyclic building block containing both a free secondary amine (8-position piperidine) and the 1-methyl-imidazolidin-4-one moiety, this compound provides two orthogonal diversification handles for generating structurally diverse spirocyclic libraries [4]. The 97–98% commercial purity is suitable for direct use in parallel synthesis, high-throughput chemistry workflows, and structure-activity relationship expansion campaigns. Procurement from vendors offering both the free base (CAS 701897-99-6) and dihydrochloride salt (CAS 219563-51-6) provides formulation flexibility depending on reaction solvent and base sensitivity requirements .

Quote Request

Request a Quote for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.